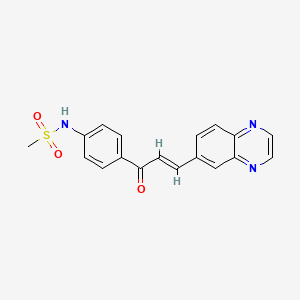

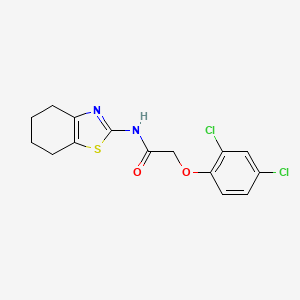

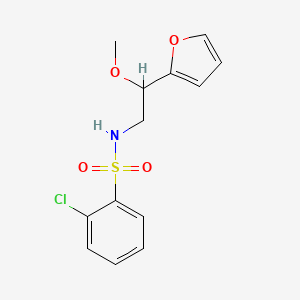

(E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoxalin-6-yl derivatives are a class of compounds that have been studied for their potential therapeutic applications . They are associated with various diseases and have become an attractive molecular target for the treatment of cancers .

Synthesis Analysis

Thirty-two quinoxaline-derivatives of 3-substituted-4-(quinoxalin-6-yl) pyrazoles were synthesized and evaluated for their activin TGF- type I receptor kinase and p38 mitogen activated protein (MAP) kinase inhibitory activity in enzymatic assays .Molecular Structure Analysis

The molecular structure of quinoxalin-6-yl derivatives is complex and varies depending on the specific derivative. The core structure typically includes a quinoxalin-6-yl group .Chemical Reactions Analysis

Quinoxalin-6-yl derivatives have been evaluated for their inhibitory activity in enzymatic assays, indicating that they may participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition Properties : A study by Olasunkanmi et al. (2016) investigated similar quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides for their properties in inhibiting corrosion of mild steel in an acidic medium. These compounds were found to be effective mixed-type inhibitors, forming a protective film on mild steel and adhering through physisorption and chemisorption mechanisms (Olasunkanmi et al., 2016).

Methionine Aminopeptidase Inhibition : Huang et al. (2006) identified quinolinyl sulfonamides as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme involved in protein synthesis. These compounds exhibited varying inhibitory potencies based on different metal forms of the enzyme and their metal concentration (Huang et al., 2006).

Anticancer Activity : A research by Chilin et al. (2009) on N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides, which are structurally related, showed that replacing the acridine moiety significantly reduced their anticancer activity and ability to intercalate into DNA (Chilin et al., 2009).

Interaction Studies with Methyl Acetate : Raphael et al. (2015) studied the interaction of methyl acetate with aqueous solutions of quinoxaline derivatives. Their research focused on understanding the effects of temperature and concentration on such interactions, providing insights into the solute-solute, solute-solvent, and solvent-solvent interactions in these mixtures (Raphael et al., 2015).

Antibacterial Activity : Alavi et al. (2017) explored the synthesis of novel quinoxaline sulfonamides and their antibacterial activities. These compounds were found effective against Staphylococcus spp. and Escherichia coli bacteria, demonstrating their potential use in antibacterial applications (Alavi et al., 2017).

Zukünftige Richtungen

The future directions of research on quinoxalin-6-yl derivatives could involve further exploration of their potential therapeutic applications, particularly in the treatment of cancers . Additionally, more research is needed to fully understand their mechanism of action and their physical and chemical properties.

Eigenschaften

IUPAC Name |

N-[4-[(E)-3-quinoxalin-6-ylprop-2-enoyl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-25(23,24)21-15-6-4-14(5-7-15)18(22)9-3-13-2-8-16-17(12-13)20-11-10-19-16/h2-12,21H,1H3/b9-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASGJRPOQRYYFT-YCRREMRBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2830503.png)

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B2830505.png)

![1-(4-ethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2830507.png)

![N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2830509.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2830511.png)

![7-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2830518.png)